2,5-Dipropylpyrazine

Description

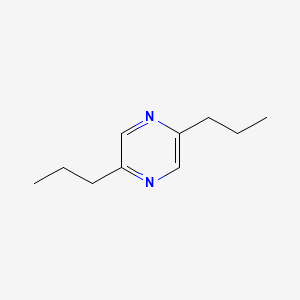

Structure

3D Structure

Properties

CAS No. |

64271-01-8 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2,5-dipropylpyrazine |

InChI |

InChI=1S/C10H16N2/c1-3-5-9-7-12-10(6-4-2)8-11-9/h7-8H,3-6H2,1-2H3 |

InChI Key |

OLMMSLIJLXHCEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=C(C=N1)CCC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrazine Precursors

A common method to prepare alkyl-substituted pyrazines involves the alkylation of pyrazine or its derivatives with alkyl halides under basic or catalytic conditions. For 2,5-Dipropylpyrazine, this would entail selective substitution at the 2 and 5 positions.

- Starting materials: Pyrazine or 2,5-dihalopyrazine

- Alkylating agent: Propyl halide (e.g., 1-bromopropane or 1-chloropropane)

- Catalysts/Conditions: Strong bases (e.g., sodium hydride), phase transfer catalysts, or transition metal catalysts to promote selective alkylation

- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Typically reflux or elevated temperatures to ensure reaction completion

Cyclization from Diamine and Dicarbonyl Precursors

An alternative approach involves the cyclization of α-diketones with α-diamines bearing propyl substituents, leading to the formation of the pyrazine ring with propyl groups at the desired positions.

- Starting materials: 1,2-diaminopropane derivatives and 1,2-diketones or α-ketoaldehydes

- Reaction type: Condensation/cyclization

- Catalysts: Acidic or neutral conditions depending on substrates

- Solvent: Ethanol or other polar solvents

- Temperature: Reflux or controlled heating

This method allows for direct construction of the substituted pyrazine ring in a single step.

Example from Analogous Pyrazine Derivatives Preparation

In related research on substituted pyrazines, such as 2,5-dialkylpyrazines, the following procedure has been documented:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | React 2,5-dichloropyrazine with propylmagnesium bromide (Grignard reagent) in THF at 0 °C to room temperature | Formation of this compound via nucleophilic substitution |

| 2 | Purification by recrystallization or chromatography | Pure this compound obtained |

This method benefits from the high reactivity of the Grignard reagent and the availability of 2,5-dichloropyrazine as a starting material.

Data Table: Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Direct Alkylation | Pyrazine + propyl halide | Base (NaH), polar aprotic solvent, reflux | Simple reagents, straightforward | Possible low regioselectivity | 50-70 |

| Cyclization from Diamines | α-Diaminopropane + α-diketone | Acidic/neutral, ethanol, reflux | One-step ring formation | Requires specific precursors | 60-80 |

| Grignard Reaction on Dichloropyrazine | 2,5-Dichloropyrazine + propylmagnesium bromide | THF, 0 °C to RT, inert atmosphere | High selectivity, good yields | Sensitive reagents, moisture sensitive | 70-90 |

Research Findings and Notes

- The Grignard reaction route is widely favored for its selectivity and relatively high yield in preparing 2,5-dialkylpyrazines, including this compound.

- Direct alkylation methods may suffer from regioselectivity issues and require careful control of reaction conditions.

- Cyclization methods offer a synthetic shortcut but depend on the availability of suitable diamine and diketone precursors.

- Purification typically involves recrystallization or chromatographic techniques to obtain analytically pure this compound.

- Reaction monitoring is commonly performed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dipropylpyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.

Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.

Substitution: Halogenation and alkylation reactions are common, where halogen or alkyl groups replace hydrogen atoms on the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation often employs reagents like chlorine or bromine, while alkylation uses alkyl halides in the presence of a base.

Major Products:

Oxidation: Pyrazine oxides.

Reduction: Dihydropyrazine derivatives.

Substitution: Halogenated or alkylated pyrazine derivatives.

Scientific Research Applications

2,5-Dipropylpyrazine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is studied for its role in microbial communication and as a potential bioactive compound.

Medicine: Research explores its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used as a flavoring agent in the food industry due to its distinctive aroma

Mechanism of Action

The mechanism of action of 2,5-dipropylpyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

The following table compares 2,5-Dipropylpyrazine with structurally related pyrazine compounds in terms of molecular properties, synthesis, and applications:

Structural and Functional Insights:

Substituent Effects :

- Alkyl Chain Length : Longer alkyl chains (e.g., propyl in this compound vs. methyl in 2,5-Dimethylpyrazine) increase hydrophobicity, as reflected in higher calculated logP values (e.g., 2.93 for 2,5-Dimethyl-3-propylpyrazine vs. 1.78 for 2,5-Dimethylpyrazine) .

- Steric Hindrance : Bulky substituents like isopropyl groups (in 2,5-Diisopropylpyrazine) may reduce reactivity in further functionalization compared to linear propyl chains .

Synthesis Methods :

Physicochemical Properties:

- Solubility : Alkyl-substituted pyrazines like this compound exhibit lower water solubility compared to methoxy derivatives (e.g., 2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine, log10ws = -1.52) .

- Thermal Stability : Pyrazines with electron-donating groups (e.g., methoxy) show higher thermal stability than alkyl-substituted variants due to resonance effects .

Biological Activity

2,5-Dipropylpyrazine is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.

Synthesis

The synthesis of this compound generally involves the reaction of appropriate precursors under controlled conditions. The compound belongs to the pyrazine family, which is known for its diverse chemical properties and biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets. It has been studied for its potential as a phosphodiesterase (PDE) inhibitor, particularly PDE4. PDE inhibitors are known to modulate cellular signaling pathways by preventing the breakdown of cyclic nucleotides, which can lead to anti-inflammatory effects .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study assessing various derivatives of pyrazines, this compound demonstrated a good anti-inflammatory profile without emetic side effects . This suggests its potential therapeutic use in treating inflammatory conditions.

Study on PDE Inhibition

A notable study involved the synthesis and evaluation of various pyrazine derivatives, including this compound. The results indicated that these compounds could effectively inhibit PDE4 activity, leading to reduced inflammation in experimental models .

Anticancer Activity in Extracts

In related research focused on plant extracts rich in pyrazine compounds, it was found that these extracts could significantly reduce the viability of cancer cells when treated with specific concentrations over a defined period. The methodology involved MTT assays to measure cell viability post-treatment .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.